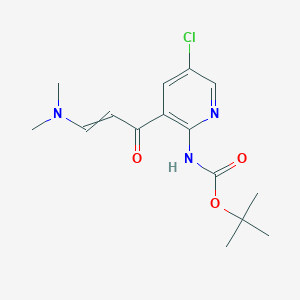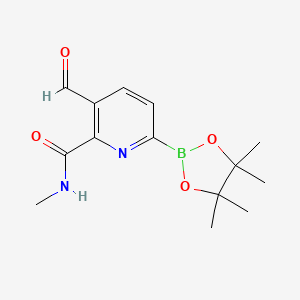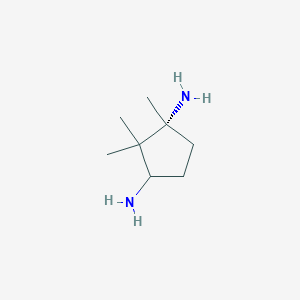![molecular formula C15H18F2O3 B14789238 2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is a chemical compound with the molecular formula C15H18F2O3 and a molecular weight of 284.298 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group and an oxirane ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE typically involves the reaction of 2,4-difluorophenyl epoxide with an appropriate alcohol under controlled conditions . The reaction is often catalyzed by a strong acid or base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as distillation or crystallization to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Efinaconazole: A similar compound with antifungal properties.
Fluconazole: Another antifungal agent with a similar difluorophenyl group.
Voriconazole: A triazole antifungal with structural similarities.
Uniqueness
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is unique due to its combination of an oxirane ring and a difluorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H18F2O3 |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
2-[1-[2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane |
InChI |
InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3 |
Clé InChI |
PWBIMUAZFIPFKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


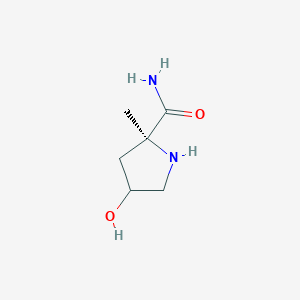
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)

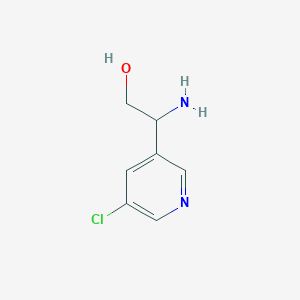
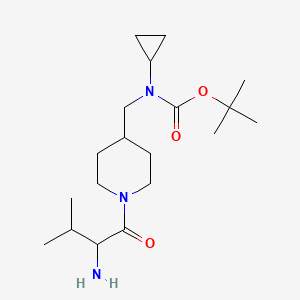
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)


